
4-(2-Chloroethoxy)phenol
Overview
Description
4-(2-Chloroethoxy)phenol is an organic compound featuring a phenol core substituted with a 2-chloroethoxy group (–O–CH2CH2Cl) at the para position. Its molecular formula is C8H9ClO2, with a molecular weight of 172.6 g/mol. The compound combines the acidic hydroxyl group of phenol with the reactive chloroethoxy substituent, which introduces unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Chloroethoxy)phenol can be synthesized through multiple routes. One efficient method involves a two-step synthesis starting from 4-hydroxybenzaldehyde and reagents with the general formula Cl(CH2)nX (where X = Cl, n = 2; X = OTs, n = 3). Another method involves the reaction of 4-methoxyphenol with 1,2-dichloroethane .
Industrial Production Methods: In industrial settings, this compound can be produced by reacting 2-chlorohydrin acetic acid with phenol, followed by an esterification reaction under alkaline catalysis .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-(2-Chloroethoxy)phenol serves as a key intermediate in the production of glycosides with "universal" 4-(ω-chloroalkoxy)phenyl aglycons. Its unique chloroethoxy group enhances its reactivity in nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules.
Biology
The compound acts as a precursor for biologically active molecules, contributing to the development of pharmaceuticals. Its ability to undergo oxidation and reduction reactions allows it to be transformed into various derivatives that may exhibit specific biological activities.
Medicine
In medicinal chemistry, this compound is involved in the creation of pharmaceutical intermediates. Studies have shown that compounds derived from it can interact with biological systems, suggesting potential therapeutic applications.
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Case Studies
- Glycosylation Reactions : Research indicates that glycosyl acceptors derived from this compound can be effectively used in glycosylation reactions to produce complex carbohydrates. This application highlights its importance in carbohydrate chemistry and potential uses in drug development .
- Bioremediation : The compound's derivatives have been studied for their roles in bioremediation processes. Microorganisms capable of degrading chlorophenols have been identified, showcasing the environmental significance of compounds like this compound .
Mechanism of Action
The mechanism of action of 4-(2-Chloroethoxy)phenol involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. The pathways involved include nucleophilic aromatic substitution and oxidation-reduction mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 4-(2-Chloroethoxy)phenol and analogous compounds:
Compound Name | Molecular Formula | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Features |
---|---|---|---|---|
This compound | C8H9ClO2 | Phenol + 2-chloroethoxy | 172.6 | Combines phenol acidity with reactive chloroethoxy group . |
4-(3-Bromopropoxy)phenol | C9H11BrO2 | Phenol + 3-bromopropoxy | 243.09 | Longer alkyl chain; bromine enhances leaving-group potential . |
2-(4-Methoxyphenoxy)phenol | C13H12O3 | Phenol + 4-methoxyphenoxy | 216.2 | Methoxy group increases electron density; larger aromatic system . |
4-(2-Chloroethoxy)benzaldehyde | C9H9ClO2 | Benzaldehyde + 2-chloroethoxy | 184.62 | Aldehyde enables Schiff base formation; lacks phenol’s acidity . |
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | C14H9Cl2O2 | Ketone + dichlorophenoxy | 281.13 | Ketone group stabilizes intermediates; dual chloro substituents . |
Biological Activity
4-(2-Chloroethoxy)phenol is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound, also known as 2-chloroethyl phenyl ether, contains a chloroethoxy group attached to a phenolic structure. Its chemical formula is CHClO, and it has a molecular weight of approximately 188.63 g/mol. The presence of the chloro group enhances its reactivity and biological interactions.
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of phenolic compounds, including this compound. For instance:
- Bacterial Inhibition : Research indicates that phenolic compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions .
- Fungal Activity : The compound has also shown antifungal properties, particularly against Candida albicans, suggesting its potential application in treating fungal infections .
2. Antioxidant Properties
Phenolic compounds are well-known for their antioxidant capabilities, which are crucial in mitigating oxidative stress in biological systems. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and chelate metal ions, thus preventing cellular damage .
Case Study: Anticancer Potential
A notable study investigated the anticancer effects of this compound on human cancer cell lines. The findings demonstrated that the compound significantly inhibited the proliferation of HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways .
Research Findings Summary Table
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and cell lysis in microbial cells .
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential, leading to programmed cell death .
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Chloroethoxy)phenol, and how can purity be optimized?
Methodological Answer: this compound is commonly synthesized via nucleophilic substitution. For example, 4-hydroxyphenol reacts with 2-chloroethyl halides (e.g., 2-chloroethyl chloride) in the presence of a base like potassium carbonate. Optimization of purity involves recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted starting materials and byproducts. Reaction conditions (temperature, solvent polarity) significantly impact yield and purity .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (6.8–7.2 ppm, doublets), ethoxy group protons (δ 4.3–4.4 ppm for -OCH₂Cl, triplet; δ 3.8–3.9 ppm for -CH₂O-, triplet).
- ¹³C NMR : Aromatic carbons (115–155 ppm), ether-linked carbons (65–70 ppm for -OCH₂Cl; 70–75 ppm for -CH₂O-).
- Mass Spectrometry : Molecular ion peak at m/z 172.61 (C₈H₉ClO₂) with fragmentation patterns confirming the ethoxy group .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Use dichloromethane or ethyl acetate to separate the product from aqueous byproducts.
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) resolves impurities.
- Recrystallization : Ethanol/water (3:1) yields crystals with >95% purity. Monitor via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
Advanced Research Questions
Q. How does this compound function as a glycosyl acceptor in oligosaccharide synthesis?
Methodological Answer: In SnCl₄-catalyzed oligomerization, this compound terminates the reaction of 3-O-benzoyl-β-D-arabinofuranose orthoesters, forming α(1/5)-linked arabinofuranose oligomers. The ethoxy group acts as a stable leaving group, enabling subsequent glycosylation at the 5-OH position. Critical parameters include catalyst concentration (5–10 mol%), solvent (CH₂Cl₂), and reaction time (24–48 hours) .
Q. What challenges arise in synthesizing sulfonamide derivatives from this compound?
Methodological Answer: Sulfonamide synthesis involves reacting 4-(2-Chloroethoxy)benzenesulfonyl chloride with amines (e.g., methylamine). Challenges include:
- Byproduct Formation : Competing hydrolysis of sulfonyl chloride requires anhydrous conditions.
- Yield Optimization : Excess amine (2–3 equiv.) and low temperatures (0–5°C) minimize side reactions.
- Purification : Extract with ethyl acetate, wash with HCl (1M) to remove unreacted amine, and evaporate under reduced pressure. Reported yields: 70–85% .
Q. How can conflicting spectral data for this compound be resolved?
Methodological Answer: Discrepancies in NMR or MS data often stem from solvent effects or impurities. Strategies include:
Properties
IUPAC Name |
4-(2-chloroethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIYHUNATGXCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544213 | |
Record name | 4-(2-Chloroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100238-55-9 | |
Record name | 4-(2-Chloroethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100238-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chloroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-(2-chloroethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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